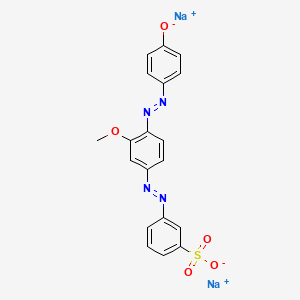
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, coloring food, and in some biological staining applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt typically involves the azo coupling reaction. This reaction is a classical method for producing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt primarily involves its interaction with biological molecules through its azo groups. These groups can undergo reversible cis-trans isomerization under the influence of light, making the compound useful as a molecular switch in various applications. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Another member of the benzenesulfonic acid family, used in similar applications.
Benzenesulfonic acid, 2,2’- (1,2-ethenediyl)bis [5-nitro-, disodium salt: A related compound with different substituents, used in dyeing and staining.
Uniqueness
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to undergo cis-trans isomerization makes it particularly valuable in applications requiring molecular switches.
Propriétés
Numéro CAS |
70900-44-6 |
|---|---|
Formule moléculaire |
C19H14N4Na2O5S |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
disodium;3-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-21-14-3-2-4-17(11-14)29(25,26)27)7-10-18(19)23-20-13-5-8-16(24)9-6-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
YKAHUXRGEQICAA-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


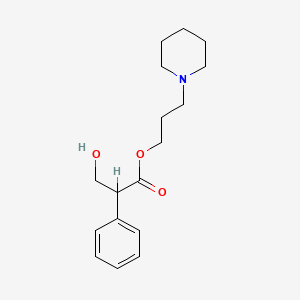
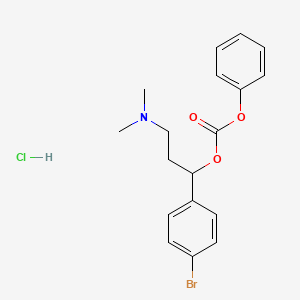
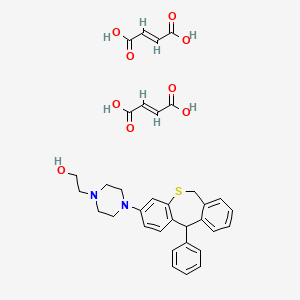
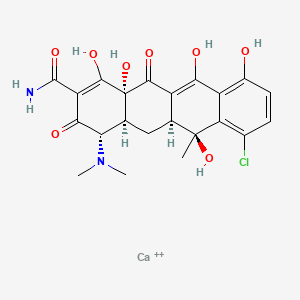

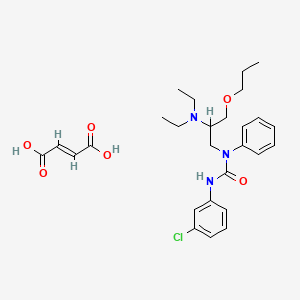
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
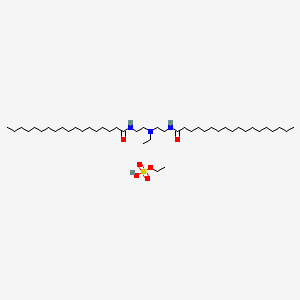

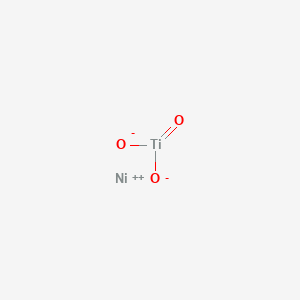
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)



